molecular formula C4H2BrNaO2S2 B3228655 5-Bromo-2-thiophenesulfinic acid, sodium salt CAS No. 126715-04-6

5-Bromo-2-thiophenesulfinic acid, sodium salt

Cat. No.: B3228655
CAS No.: 126715-04-6
M. Wt: 249.1 g/mol
InChI Key: IEVOQJORLJHRHH-UHFFFAOYSA-M
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Description

5-Bromo-2-thiophenesulfinic acid, sodium salt is a chemical compound with the molecular formula C4H2BrNaO2S2 and a molecular weight of 249.08 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-thiophenesulfinic acid, sodium salt typically involves the bromination of thiophene followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-thiophenesulfinic acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, thiophenesulfinic acid derivatives, and substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-2-thiophenesulfinic acid, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-thiophenesulfinic acid, sodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include redox reactions and nucleophilic substitution, which alter the chemical environment of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-thiophenesulfinic acid, sodium salt
  • 5-Iodo-2-thiophenesulfinic acid, sodium salt
  • 2-Thiophenesulfinic acid, sodium salt

Uniqueness

5-Bromo-2-thiophenesulfinic acid, sodium salt is unique due to its bromine substituent, which imparts distinct chemical reactivity and properties compared to its chloro, iodo, and unsubstituted counterparts. This uniqueness makes it particularly valuable in specific synthetic and research applications.

Properties

IUPAC Name

sodium;5-bromothiophene-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO2S2.Na/c5-3-1-2-4(8-3)9(6)7;/h1-2H,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVOQJORLJHRHH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNaO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromothiophene-5-sulphonyl chloride (prepared as described in Bull. Chem. Soc. Japan, 1985,58,1063-1064)(6.5 g, 25 mmol) was added slowly to a stirred solution of sodium hydrogen carbonate (4.2 g, 50 mmol) and sodium sulphite heptahydrate (12.6 g, 50 mmol) in water (50 ml), at 70° C. The mixture was stirred at this temperature for 1.5 hours, then ice (20 g) was added, and the mixture was washed with ether (2×50 ml). The cold aqueous phase was acidified to pH 1with 2 M hydrochloric acid and extracted quickly with ether (3×50 ml). The combined extracts were dried (MgSO4) and added to a solution of sodium methoxide in methanol (prepared from sodium metal (1.7 g, 75 mmol) and methanol (25 ml)). The mixture was then evaporated to dryness to give sodium 2-bromothiophene-5-sulphinate as a white solid, which was immediately dissolved in dry DMF (25 ml) and cooled to -25 ° C. Bromonitromethane (7.0 g, 50 mmol) was then added, the cooling bath removed, and the stirred mixture irradiated with a lamp (240 watt) for 10 minutes. Ice was then added, the mixture washed with ether (3×100 ml), and the aqueous phase acidified with 2 M hydrochloric acid. The aqueous phase was then extracted with ether (3×100 ml) and the combined extracts evaporated to give an oil which was purified by chromatography on silica gel (Merck Kieselgel Art. 7734) eluting with chloroform, to give 2-bromo-5-(nitromethylsulphonyl)thiophene as a white crystalline solid (4.2 g), m.p. 103°-104° C. (after recrystallisation from ether); in 59% yield; NMR: 5.65(s,2H), 7.25(d,2H), 7.6(d,2H); m/e (electron impact) 287(M+); microanalysis, found: C,21.2; H,1.5; N,4.8%; C5H4BrNO4S2 requires: C,21.0; H,1.4; N,4.9%.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
sodium sulphite heptahydrate
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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